molecular formula C11H9NO3 B1528102 Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel- CAS No. 926667-78-9

Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-

Cat. No. B1528102
M. Wt: 203.19 g/mol
InChI Key: WQBMGVVIMKVWJT-CPCISQLKSA-N
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Description

The compound “Spiro[cyclopropane-1,3’-[3H]indole]-2-carboxylic acid,1’,2’-dihydro-2’-oxo-, (1R,2R)-rel-” is a type of spirocompound . Spirocompounds are a class of organic compounds that have two or more rings that share a single atom .


Synthesis Analysis

A similar spirocompound, 1’-acetylspiro [cyclopropane-1, 2’-[2H] indol]-3’(1’H)-one (III-1), was synthesized from anthranilic acid in three steps . These steps involved the condensation of anthranilic acid with α-bromo-γ-butyrolactone, followed by spiroannelation with acetic anhydride and triethylamine, and subsequent decarboxylation in the presence of sodium chloride .


Chemical Reactions Analysis

The reactivities of similar spirocompounds to electrophiles and nucleophiles, as well as their reaction with reducing agents, have been investigated .


Physical And Chemical Properties Analysis

Some spirocyclopropanes, which are similar to the compound , have been reported to show intense fluorescence properties in solutions .

Scientific Research Applications

Application 1: Stereoselective Synthesis

  • Summary of the Application: The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is a significant objective in organic and medicinal chemistry . Spirocyclic oxindoles, such as the compound you mentioned, are important structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .
  • Methods of Application: The review analyses the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings . The specific methods and experimental procedures would depend on the particular synthesis being carried out.
  • Results or Outcomes: The outcomes of these synthetic strategies are new chemical entities that can be used in various applications in medicinal chemistry .

Application 2: Synthesis and Application of Spirocyclopropanes

  • Summary of the Application: This review demonstrates the synthesis and application of spirocyclopropane annelated to six- and five-member rings in recent decades . Spirocyclopropanes, like the compound you mentioned, have been used in various applications due to their unique chemical properties .
  • Methods of Application: Various methods for the synthesis of these compounds have been reported . The specific methods and experimental procedures would depend on the particular synthesis being carried out.
  • Results or Outcomes: The outcomes of these synthetic strategies are new spirocyclopropane compounds that can be used in various applications in organic chemistry .

Application 3: Antioxidant Activities

  • Summary of the Application: Spiro compounds have attracted significant interest in medicinal chemistry due to their numerous biological activities attributed primarily to their versatility and structural similarity to important pharmacophore centers . An important number of spiro compounds act as antioxidants, substances that may prevent damage caused by reactive oxygen species (ROS) and reactive nitrogen species (RNS) .
  • Methods of Application: The specific methods and experimental procedures would depend on the particular synthesis being carried out and the specific antioxidant activities being tested .
  • Results or Outcomes: Molecules that presented best results for these tests were spiro compounds G14, C12, D41, C18, C15, D5, D11, E1, and C14 .

Application 4: Synthesis of Spirocyclopentanes

  • Summary of the Application: The synthesis of spirocyclopentanes, which are related to the compound you mentioned, is a significant area of research in organic chemistry .
  • Methods of Application: The specific methods and experimental procedures would depend on the particular synthesis being carried out .
  • Results or Outcomes: The outcomes of these synthetic strategies are new spirocyclopentane compounds that can be used in various applications in organic chemistry .

Application 5: Inhibitors of Biological Activities

  • Summary of the Application: Heterocyclic spiropyran compounds have been reported as inhibitors of the growth of human colon adenocarcinoma and the HL-60 p leukemia cell line and the production of the HIV-1 p-24 virus . They have also been found to act as strong vasopressin antagonists .
  • Methods of Application: The specific methods and experimental procedures would depend on the particular synthesis being carried out and the specific biological activities being tested .
  • Results or Outcomes: The outcomes of these synthetic strategies are new spiro compounds that can be used in various applications in medicinal chemistry .

Application 6: Green and Facile Synthesis of Spirocyclopentanes

  • Summary of the Application: The synthesis of spirocyclopentanes, which are related to the compound you mentioned, is a significant area of research in organic chemistry .
  • Methods of Application: The specific methods and experimental procedures would depend on the particular synthesis being carried out .
  • Results or Outcomes: The outcomes of these synthetic strategies are new spirocyclopentane compounds that can be used in various applications in organic chemistry .

properties

IUPAC Name

(1'R,3R)-2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-9(14)7-5-11(7)6-3-1-2-4-8(6)12-10(11)15/h1-4,7H,5H2,(H,12,15)(H,13,14)/t7-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQBMGVVIMKVWJT-CPCISQLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C12C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@]12C3=CC=CC=C3NC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-
Reactant of Route 2
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Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-
Reactant of Route 3
Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-
Reactant of Route 4
Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-
Reactant of Route 5
Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Spiro[cyclopropane-1,3'-[3H]indole]-2-carboxylic acid,1',2'-dihydro-2'-oxo-, (1R,2R)-rel-

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